Cyclopentane-1,2-diamine
Overview
Description
Cyclopentane-1,2-diamine is an organic compound characterized by a cyclopentane ring substituted with two amino groups at the 1 and 2 positions. This compound exists in both cis and trans isomeric forms, with the trans form being more commonly studied due to its stability and synthetic utility.
Synthetic Routes and Reaction Conditions:
Diastereoselective Synthesis: One method involves the diastereoselective organophotoredox-catalyzed [3 + 2] cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides.
Classical Synthesis: Traditional methods for synthesizing trans-cyclopentane-1,2-diamine involve the reduction of cyclopentane-1,2-dione followed by amination.
Industrial Production Methods:
- Industrial production of this compound is limited due to its non-commercial availability and the complexity of its synthesis. Recent advancements in synthetic methodologies may pave the way for more efficient industrial production in the future .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles, depending on the reaction conditions.
Reduction: The compound can be reduced to form this compound derivatives with different substituents on the amino groups.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Scientific Research Applications
Cyclopentane-1,2-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopentane-1,2-diamine depends on its specific application:
Comparison with Similar Compounds
Cyclopentane-1,2-diamine can be compared with other similar compounds, such as:
Cyclohexane-1,2-diamine: This compound is more widely used due to its higher stability and availability.
1,2-Diphenylethane-1,2-diamine: This compound is another important diamine used in asymmetric synthesis, known for its ability to form stable complexes with metal ions.
Uniqueness:
- This compound is unique due to its smaller ring size, which imparts different steric and electronic properties compared to its higher homologues. This makes it a valuable scaffold for the design of novel chiral ligands and biologically active molecules .
Biological Activity
Cyclopentane-1,2-diamine, an organic compound characterized by its cyclopentane ring substituted with two amino groups at the 1 and 2 positions, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can exist in both cis and trans isomeric forms, with the trans form being more commonly studied due to its stability and synthetic utility. The molecular formula is , and its unique structure allows it to participate in various biochemical interactions.
Isomer | Structure Type | Unique Features |
---|---|---|
(1R,2R)-Cyclopentane-1,2-diamine | Chiral diamine | Asymmetric synthesis applications |
(1S,2S)-Cyclopentane-1,2-diamine | Enantiomer | Opposite chirality affects biological activity |
trans-Cyclopentane-1,2-diamine | More stable isomer | Higher synthetic utility |
Biological Activity
Research indicates that this compound exhibits notable biological activity through various mechanisms:
- Enzyme Inhibition : Derivatives of this compound have shown potential as inhibitors for specific enzymes. For example, studies suggest that modifications to the amine groups can enhance binding affinity to target enzymes involved in metabolic pathways.
- Receptor Binding : The compound can interact with various receptors through hydrogen bonding and hydrophobic interactions. This interaction can modulate receptor activity, making it a candidate for drug development targeting specific biological pathways.
- Asymmetric Catalysis : The compound serves as a chiral ligand in asymmetric synthesis reactions. Its ability to form stable complexes with metal ions facilitates enantioselective reactions that are crucial in synthesizing biologically active compounds.
The mechanisms through which this compound exerts its biological effects include:
- Coordination Chemistry : It acts as a chiral ligand coordinating with metal centers to facilitate enantioselective reactions in asymmetric catalysis.
- Biological Target Interaction : this compound can modulate the activity of enzymes and receptors through specific interactions that alter their functional states.
Case Study 1: Inhibition of Enzyme Activity
A study published in Pharmaceutical Research examined the inhibitory effects of this compound derivatives on a specific enzyme involved in cancer metabolism. The results demonstrated that certain derivatives exhibited significant inhibition compared to control compounds.
Case Study 2: Receptor Modulation
In another study focusing on the modulation of neurotransmitter receptors, this compound was shown to enhance receptor activity in vitro. This suggests potential therapeutic applications in neurological disorders where receptor modulation is beneficial.
Synthesis Methods
Various synthetic routes have been developed for this compound:
- Classical Synthesis : Traditional methods involve the reduction of cyclopentane-1,2-dione followed by amination.
- Diastereoselective Synthesis : Recent advancements include organophotoredox-catalyzed [3 + 2] cycloaddition reactions that yield high diastereoselectivity.
Properties
IUPAC Name |
cyclopentane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-4-2-1-3-5(4)7/h4-5H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJQGGALXPHWLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41330-23-8 | |
Record name | 1,2-Cyclopentanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041330238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes trans-cyclopentane-1,2-diamine a valuable building block in chemistry?
A1: Despite its historical obscurity, trans-cyclopentane-1,2-diamine has garnered renewed interest as a chiral scaffold for various applications. Its rigid structure and two chiral centers make it ideal for designing ligands, receptors, and biologically active compounds. [, , ]
Q2: Why was trans-cyclopentane-1,2-diamine considered a "forgotten diamine" for a long time?
A2: Three main factors contributed to its limited use: lack of commercial availability, inherent instability, and complex synthesis methods. []
Q3: How has the synthesis of trans-cyclopentane-1,2-diamine been improved recently?
A3: Recent advances have made its synthesis more accessible and efficient. One notable method utilizes a double Curtius rearrangement, providing a rapid route with minimal purification steps. [, ]
Q4: Can you elaborate on the role of biocatalysis in synthesizing optically active cyclopentane-1,2-diamine derivatives?
A4: Biocatalytic approaches, specifically employing lipases, offer efficient routes to optically active derivatives. For instance, lipase-B from Candida antarctica enables the kinetic resolution of racemic trans-cyclopentane-1,2-diamines via enantioselective acylation reactions. [, , ] Careful selection of alkyl substituents and derivatization strategies further enhances the process.
Q5: How does the stereochemistry of this compound affect its applications?
A5: The cis and trans isomers of this compound exhibit distinct properties. For example, computational studies on hypervalent diammonium cation-radicals reveal that the cis isomer readily eliminates dihydrogen due to a dipolar interaction between the ammonium groups, while the trans isomer undergoes spontaneous dissociation. []
Q6: Can you provide an example of a specific application for trans-cyclopentane-1,2-diamine derivatives?
A6: One application is in asymmetric epoxidation reactions. Enantiopure trans-cyclopentane-1,2-diamine serves as a key component in synthesizing chiral salen ligands. These ligands, when complexed with metals like chromium or manganese, act as efficient oxygen transfer agents for asymmetric epoxidation of alkenes. []
Q7: How does trans-cyclopentane-1,2-diamine contribute to the development of helical foldamers?
A7: Researchers have successfully incorporated (1S,2S)-cyclopentane-1,2-diamine [(S,S)-CPDA] with 2,2-dimethylmalonic acid (DMM) to create novel helical oligomers. [] These oligomers demonstrate specific helical orientations depending on the stereochemistry of the CPDA unit, with the (S,S) tetramer adopting a right-handed (P) helix and the (R,R) tetramer forming a left-handed (M) helix in solution.
Q8: Are there any studies investigating the interaction of this compound with metal ions?
A8: Yes, research shows that aminopolycarboxylates derived from this compound, like cdta4– (H4cdta = this compound-NNN′N′-tetra-acetic acid), display specific effects on the mercury(II)-assisted chloride aquation of certain cobalt complexes. [] This highlights the potential of this diamine in influencing metal-ligand interactions.
Q9: Are there alternative synthetic routes to access specific diastereomers of this compound derivatives?
A9: Yes, diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives has been achieved through organophotoredox-catalyzed [3 + 2] cycloadditions of N-aryl cyclopropylamines with N-vinylphthalimides. [] This method offers an alternative to traditional approaches and expands the synthetic toolbox for accessing specific diastereomers.
Q10: Has trans-cyclopentane-1,2-diamine been used in developing analytical tools?
A10: Indeed, a pincer-like receptor derived from trans-cyclopentane-1,2-diamine has shown promise as a chiral shift reagent for carboxylic acids. [] This application demonstrates the versatility of this diamine in advancing analytical techniques.
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